3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-10-2-3-12(8-13(10)14)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOOAIJXTCUDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=COC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the furan and benzene derivatives. One common method includes the radical bromination of the methyl group followed by a series of substitution reactions . The reaction conditions often require specific reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzene-1-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can lead to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: The 3-chloro-4-methyl substitution on the benzene ring (target compound) contrasts with 4-methoxy in and 4-chloro in . The 2-(furan-3-yl)ethyl group introduces a heterocyclic system with moderate electron-rich character, differing from the thiophene in (more lipophilic) and indole in (bulkier, aromatic). These variations impact steric hindrance and solubility .
- Biological Activity: While direct data for the target compound is lacking, the quinolone derivative in demonstrates cytotoxic activity (IC₅₀ values), suggesting that the furan-ethyl moiety may contribute to bioactivity. Similarly, diazepane-containing sulfonamides in are linked to antibacterial effects, highlighting the role of nitrogen-rich substituents.
- Synthetic Considerations: Yields for related compounds vary widely (e.g., 65% for the quinolone derivative vs. 0.011 g for diazepane sulfonamides ). The target compound’s synthesis may require optimization of coupling reactions, as seen in sulfonamide formations using TDAE/DMF .
Key Differences and Implications
Conversely, indole in may confer π-π stacking interactions in protein binding.
Substituent Positioning : The 3-chloro-4-methyl configuration in the target compound vs. 4-chloro in alters electronic distribution, possibly modulating affinity for targets like enzymes or receptors.
Molecular Weight and Solubility : Compounds with diazepane or piperazine rings (e.g., ) exhibit higher molecular weights (>350 Da), which may reduce oral bioavailability compared to the target compound (314.79 Da).
Biological Activity
3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure that combines a chlorinated aromatic ring with a furan moiety, which may contribute to its biological properties.
- Molecular Formula : C13H14ClN1O2S
- Molecular Weight : 287.77 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfonamide derivatives can inhibit enzymes involved in bacterial folate synthesis, thus exhibiting antibacterial properties. Additionally, the presence of the furan ring may enhance its interaction with biological macromolecules.
Antimicrobial Activity
Numerous studies have explored the antimicrobial efficacy of sulfonamide derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results suggest that the compound possesses moderate antibacterial properties, with varying effectiveness against different bacterial strains.
Anticancer Activity
Research has indicated that certain sulfonamide derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.5 |
| HeLa (cervical cancer) | 20.0 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
Case Study 1: Antibacterial Efficacy
In a controlled study, the antibacterial activity of this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial growth compared to untreated controls, suggesting its potential utility in treating infections caused by resistant strains.
Case Study 2: Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, including increased levels of reactive oxygen species (ROS) and activation of caspases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzene-1-sulfonamide, and how can purity be optimized?
- Answer : The synthesis typically involves a multi-step sequence, including sulfonamide bond formation via nucleophilic substitution between a sulfonyl chloride intermediate and a furan-3-yl-ethylamine derivative. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, 50–70% ethyl acetate/petroleum ether) and recrystallization improve purity. Analytical techniques such as / NMR and HPLC are critical for structural validation .
- Yield optimization : Microwave-assisted synthesis (120°C, 20 min) reduces side reactions compared to conventional heating .
Q. How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?
- Answer : The structure contains:
- A sulfonamide group (–SONH–) enabling hydrogen bonding with biological targets.
- A 3-chloro-4-methylbenzene ring contributing to hydrophobic interactions.
- A furan-3-yl ethyl chain enhancing solubility via heteroaromatic π-orbital interactions .
- Characterization relies on NMR (, ), FT-IR (C–Cl stretch at ~550 cm), and mass spectrometry (m/z ~340–350) .
Q. What preliminary biological activities have been observed for this compound?
- Answer : While direct data is limited, structurally related sulfonamides exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to sulfonamide-enzyme inhibition .
- Anticancer potential : IC values <10 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
- Neuropharmacological effects : Modulation of GABA receptors in rodent models .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like carbonic anhydrase IX?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to:
- Map binding affinities to catalytic zinc ions in carbonic anhydrase IX (docking scores <–8.0 kcal/mol suggest strong interactions) .
- Predict pharmacokinetics: LogP ~2.5 (moderate lipophilicity) and polar surface area <90 Å indicate blood-brain barrier penetration .
- Validation : Compare computational results with in vitro enzyme inhibition assays (e.g., IC <1 µM) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Solubility issues : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
- Structural analogs : Compare activity of 3-chloro derivatives with 4-fluoro or 4-nitro analogs to isolate electronic effects .
Q. How does crystallographic analysis using SHELX software enhance structural refinement?
- Answer : SHELXL refines X-ray diffraction data by:
- Modeling anisotropic displacement parameters for non-H atoms (R-factor <0.05).
- Resolving disorder in the furan ring (occupancy refinement) .
- Validating hydrogen-bonding networks (e.g., N–H···O=S interactions) critical for stability .
Q. What are the challenges in synthesizing hygroscopic intermediates, and how are they mitigated?
- Answer : The furan-3-yl-ethylamine intermediate is highly hygroscopic. Solutions include:
- Storage : Under inert gas (argon) at –20°C .
- In situ generation : Use protecting groups (e.g., Boc) during sulfonylation .
- Quality control : Karl Fischer titration ensures water content <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
